Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: An In-depth Technical Guide
Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available D-glucose. This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visual representations of the process to aid in its practical application in a laboratory setting.
Introduction
D-Glucurono-6,3-lactone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including anticoagulants, and are implicated in various physiological processes. The acetonide derivative, specifically 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, offers a protected form of the parent lactone, facilitating regioselective modifications at other positions of the molecule. Its synthesis from D-glucose involves a sequence of protection, deprotection, oxidation, and lactonization steps. This guide elucidates a common and effective pathway for this transformation.
Overall Synthetic Pathway
The synthesis of D-Glucurono-6,3-lactone acetonide from D-glucose is a four-step process. The overall workflow is depicted below.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This initial step involves the protection of the hydroxyl groups of D-glucose using acetone (B3395972) to form the diacetonide.
Protocol:
-
To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, add concentrated sulfuric acid (1.2 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (B86663) (15 g) to the mixture and continue stirring for an additional 8 hours, then leave it to stand overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.
-
Once the reaction is complete, filter the mixture and neutralize the filtrate with an aqueous solution of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Partition the residue between chloroform (B151607) and water.
-
Separate the chloroform layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform under reduced pressure to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[1]
| Parameter | Value | Reference |
| Yield | 54-56% | [1][2] |
| Melting Point | 109-110 °C | [1] |
Step 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
This step involves the selective removal of the 5,6-O-isopropylidene group.
Protocol:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in 40-50% aqueous acetic acid.[2]
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-O-isopropylidene-α-D-glucofuranose.
| Parameter | Value | Reference |
| Yield | Not specified | [2] |
Step 3: Catalytic Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate
The primary alcohol at the C-6 position of 1,2-O-isopropylidene-α-D-glucofuranose is selectively oxidized to a carboxylic acid.
Protocol:
-
Prepare an aqueous solution of 1,2-O-isopropylidene-α-D-glucofuranose containing sodium bicarbonate.
-
Add a Platinum on carbon (Pt/C) catalyst to the solution.
-
Heat the mixture (e.g., to 50 °C) and bubble a stream of air or pure oxygen through it with vigorous stirring.[2][3]
-
Monitor the reaction progress by measuring the consumption of base or by chromatographic methods.
-
Upon completion, filter the catalyst from the hot solution.
-
The filtrate contains the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.
| Parameter | Value | Reference |
| Yield of Uronic Acid | ~83% | [3] |
Step 4: Acid-Catalyzed Lactonization to D-Glucurono-6,3-lactone Acetonide
The final step is the intramolecular esterification (lactonization) of the glucuronic acid derivative to form the desired γ-lactone.
Protocol:
-
Cool the aqueous solution of sodium 1,2-O-isopropylidene-α-D-glucofuranuronate.
-
Acidify the solution to a pH of 2 with sulfuric acid.[2]
-
Immediately extract the acidified solution three times with ethyl acetate.[2]
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield D-Glucurono-6,3-lactone acetonide.[2]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Yield | 10.1% (from sodium salt) | [2] |
Physicochemical and Spectroscopic Data of D-Glucurono-6,3-lactone Acetonide
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₆ | [4] |
| Molecular Weight | 216.19 g/mol | [4] |
| Melting Point | 119 °C | [4] |
| Boiling Point | 386 °C | [4] |
| Appearance | White solid | [5] |
¹H NMR Data (400 MHz, CDCl₃):
| Signal | Shift (ppm) |
| A | 6.007 |
| B | 4.958 |
| C | 4.852 |
| D | 4.832 |
| E | 4.571 |
| F | 3.40 |
| G | 1.528 |
| J | 1.355 |
¹³C NMR Data:
A search for the 13C NMR spectrum of D-Glucurono-6,3-lactone acetonide was conducted, and the data is available through specialized chemical databases.[6]
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression of protecting group chemistry and functional group transformations.
Conclusion
The synthesis of D-Glucurono-6,3-lactone acetonide from D-glucose is a well-established procedure that provides access to a versatile chiral intermediate. The protocols outlined in this guide, derived from the scientific literature, offer a practical framework for its preparation. While the individual steps are generally high-yielding, the overall yield can be influenced by the efficiency of each transformation and purification. Careful execution of these experimental procedures is key to successfully obtaining the target molecule for applications in drug discovery and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. pp.bme.hu [pp.bme.hu]
- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 6. D-Glucurono-6,3-lactone acetonide(20513-98-8) 13C NMR [m.chemicalbook.com]
